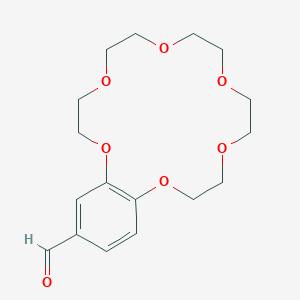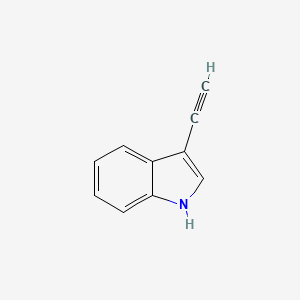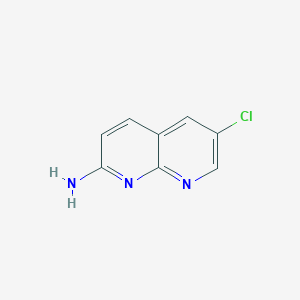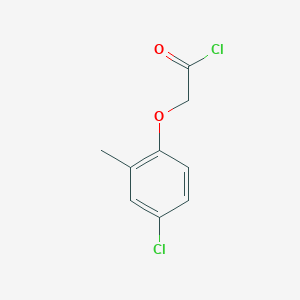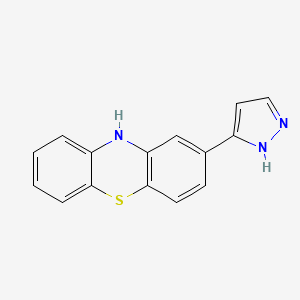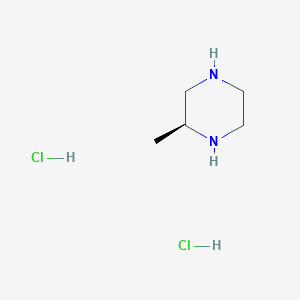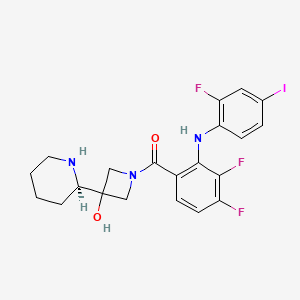
科比替尼 (R-对映体)
描述
Cobimetinib (R-enantiomer) is a less active enantiomer of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). MEK is a critical component of the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and survival. Cobimetinib (R-enantiomer) is primarily used in scientific research to study the effects of MEK inhibition.
科学研究应用
Cobimetinib (R-enantiomer) has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of MEK inhibitors.
Biology: Researchers use it to investigate the role of MEK in cellular signaling pathways.
Medicine: It serves as a tool to understand the therapeutic potential and mechanism of action of MEK inhibitors in cancer treatment.
Industry: It is used in the development of new pharmaceuticals targeting the MAPK/ERK pathway.
作用机制
Target of Action
Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . The primary target of Cobimetinib is the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), a central component of the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is frequently over-activated in human tumors .
Mode of Action
Cobimetinib is a potent and selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . It reversibly inhibits MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway . The ERK pathway promotes cellular proliferation .
Biochemical Pathways
The inhibition of MEK1 by Cobimetinib affects the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is involved in cell cycle progression, cell proliferation, cell survival, and cell migration . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .
Pharmacokinetics
Cobimetinib follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life were 322 L/day, 511 L, and 2.2 days, respectively .
Result of Action
The inhibition of the MEK pathway by Cobimetinib leads to reduced tumor growth . In combination with other drugs like vemurafenib, it results in increased apoptosis and reduced tumor growth .
Action Environment
The action, efficacy, and stability of Cobimetinib can be influenced by various environmental factors. It’s important to note that the effectiveness of Cobimetinib can be influenced by factors such as the presence of the BRAF V600 mutation in melanoma patients .
生化分析
Biochemical Properties
Cobimetinib (R-enantiomer) plays a crucial role in inhibiting the MEK1 and MEK2 enzymes, which are part of the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib (R-enantiomer) prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to reduced cell proliferation and increased apoptosis . The compound interacts with various proteins and enzymes, including BRAF, which is often mutated in melanoma .
Cellular Effects
Cobimetinib (R-enantiomer) has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by blocking the MAPK/ERK signaling pathway . This inhibition leads to decreased gene expression related to cell survival and proliferation . Additionally, Cobimetinib (R-enantiomer) affects cellular metabolism by altering the expression of genes involved in metabolic pathways . It also influences cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of Cobimetinib (R-enantiomer) involves its binding to the MEK1 and MEK2 enzymes, inhibiting their activity . This inhibition prevents the phosphorylation of ERK1/2, which is a critical step in the MAPK/ERK signaling pathway . By blocking this pathway, Cobimetinib (R-enantiomer) reduces cell proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1 and MEK2 ensures that it specifically targets the dysregulated signaling pathways in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cobimetinib (R-enantiomer) have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on MEK1 and MEK2 over extended periods . Long-term studies have shown that Cobimetinib (R-enantiomer) can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure to the compound may result in the development of resistance in some cell lines .
Dosage Effects in Animal Models
In animal models, the effects of Cobimetinib (R-enantiomer) vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, Cobimetinib (R-enantiomer) can lead to adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
Cobimetinib (R-enantiomer) is metabolized primarily in the liver through oxidation and glucuronidation pathways . The enzymes involved in its metabolism include cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 2B7 (UGT2B7) . These metabolic pathways result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can be influenced by other drugs that affect the activity of CYP3A4 and UGT2B7 .
Transport and Distribution
Cobimetinib (R-enantiomer) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The transport and distribution of Cobimetinib (R-enantiomer) can be affected by factors such as drug interactions and genetic variations in transport proteins .
Subcellular Localization
The subcellular localization of Cobimetinib (R-enantiomer) is primarily in the cytoplasm, where it exerts its inhibitory effects on MEK1 and MEK2 . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity is dependent on its ability to reach and bind to its target enzymes within the cytoplasm . The subcellular localization of Cobimetinib (R-enantiomer) ensures that it effectively inhibits the MAPK/ERK signaling pathway in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobimetinib (R-enantiomer) involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the benzimidazole core through a series of condensation reactions.
Introduction of the side chains: The side chains are introduced through nucleophilic substitution reactions.
Resolution of enantiomers: The final step involves the resolution of the racemic mixture to obtain the R-enantiomer.
Industrial Production Methods
Industrial production of Cobimetinib (R-enantiomer) follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature, pressure, and solvent selection to maximize yield and purity.
Use of chiral catalysts: Chiral catalysts are employed to enhance the selectivity for the R-enantiomer.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
化学反应分析
Types of Reactions
Cobimetinib (R-enantiomer) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Cobimetinib (R-enantiomer) with modified functional groups, which are useful for studying structure-activity relationships.
相似化合物的比较
Similar Compounds
Trametinib: Another MEK inhibitor with a similar mechanism of action.
Selumetinib: A selective MEK1/2 inhibitor used in cancer research.
Binimetinib: A MEK inhibitor with applications in treating melanoma.
Uniqueness
Cobimetinib (R-enantiomer) is unique due to its specific enantiomeric form, which provides insights into the stereochemistry and activity relationship of MEK inhibitors. Unlike its more active counterpart, Cobimetinib, the R-enantiomer allows researchers to study the effects of reduced MEK inhibition, contributing to a deeper understanding of the compound’s pharmacodynamics and pharmacokinetics.
属性
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585319 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934660-94-3 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



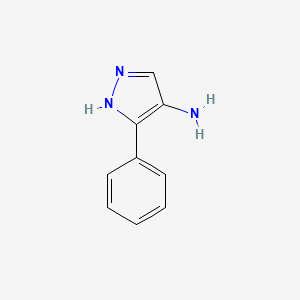
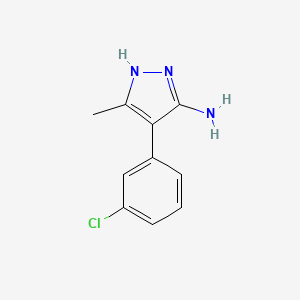
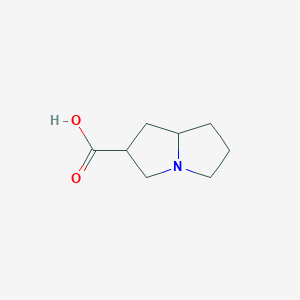
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)
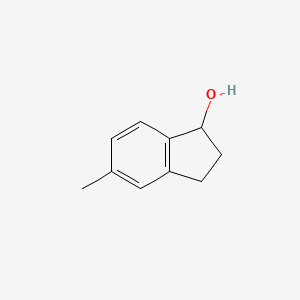
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)

